5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring substituted with an amino group, a methoxypyridinyl group, and a carbonitrile group. Such compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the carbonitrile group can undergo nucleophilic addition reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities, including antimicrobial and kinase inhibitory properties.
Benzothiazole derivatives: These compounds are known for their anti-tubercular activity and are synthesized through various synthetic pathways. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
650637-92-6 |
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Molecular Formula |
C10H9N5O |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
5-amino-1-(6-methoxypyridin-2-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H9N5O/c1-16-9-4-2-3-8(14-9)15-10(12)7(5-11)6-13-15/h2-4,6H,12H2,1H3 |
InChI Key |
LEJIJMNMLGCBQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)N2C(=C(C=N2)C#N)N |
Origin of Product |
United States |
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